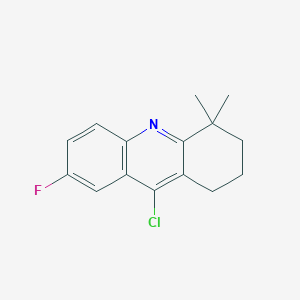
9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, Friedel-Crafts acylation, and subsequent cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted acridines, quinones, and dihydroacridines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it may inhibit certain enzymes, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Acridine: The parent compound of the acridine family, known for its broad range of biological activities.
9-Chloroacridine: A simpler analog with similar halogen substitution.
7-Fluoroacridine: Another analog with fluorine substitution at a different position.
Uniqueness
9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine is unique due to its specific combination of chlorine and fluorine substitutions along with the tetrahydroacridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C15H15ClFN |
|---|---|
分子量 |
263.74 g/mol |
IUPAC名 |
9-chloro-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-acridine |
InChI |
InChI=1S/C15H15ClFN/c1-15(2)7-3-4-10-13(16)11-8-9(17)5-6-12(11)18-14(10)15/h5-6,8H,3-4,7H2,1-2H3 |
InChIキー |
KNHQAUKMCAUEIO-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC2=C(C3=C(C=CC(=C3)F)N=C21)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



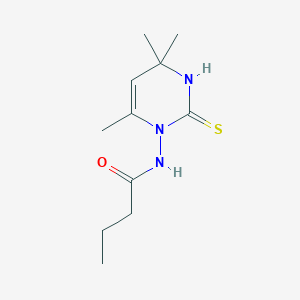

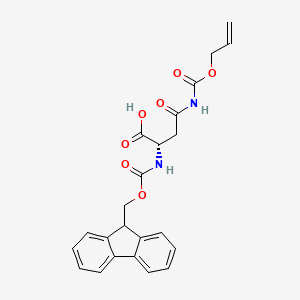
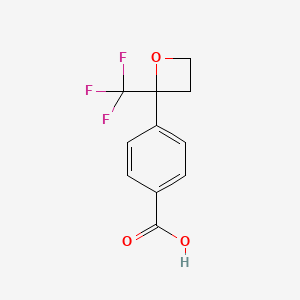
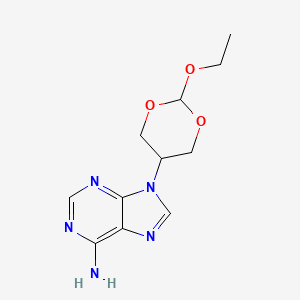
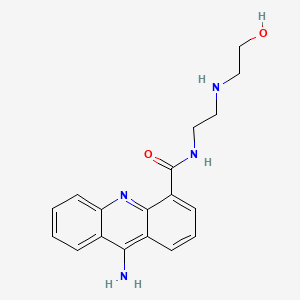

![Isopropyl 4'-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B12930061.png)

![tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12930089.png)
